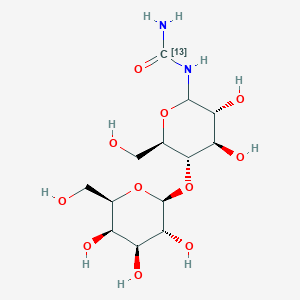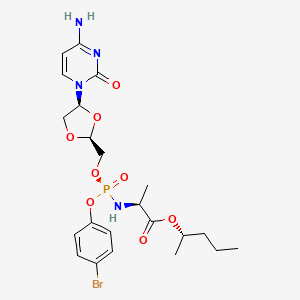
N-DBCO-N-bis(PEG2-C2-NHS ester)
Descripción general
Descripción
“N-DBCO-N-bis(PEG2-C2-NHS ester)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
“N-DBCO-N-bis(PEG2-C2-NHS ester)” is used in the synthesis of PROTACs . The DBCO group allows it to react with azide molecule via copper-free Click Chemistry .Molecular Structure Analysis
The molecular formula of “N-DBCO-N-bis(PEG2-C2-NHS ester)” is C41H46N4O14 . Its exact mass is 818.30 and its molecular weight is 818.830 .Chemical Reactions Analysis
“N-DBCO-N-bis(PEG2-C2-NHS ester)” contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The NHS esters can be used to label the primary amines (-NH2) of proteins and other amine-containing molecules .Physical And Chemical Properties Analysis
“N-DBCO-N-bis(PEG2-C2-NHS ester)” has a molecular weight of 818.830 . It appears as a solid and its color ranges from light yellow to yellow .Aplicaciones Científicas De Investigación
Click Chemistry Reagent
“N-DBCO-N-bis(PEG2-NHS ester)” is a click chemistry reagent . The DBCO group in the compound allows it to react with azide molecules via copper-free Click Chemistry . This reaction is strain-promoted alkyne-azide cycloaddition (SPAAC), which is used to create a variety of new compounds .
Protein Labeling
The compound contains NHS ester groups, which can be used to label the primary amines (-NH2) of proteins and other amine-containing molecules . This makes it a valuable tool in the study of protein structure and function.
Drug Research and Development
“N-DBCO-N-bis(PEG2-NHS ester)” is a valuable tool in drug research and development . It enables the efficient and precise labeling of proteins, peptides, and other biomolecules for a wide range of applications .
Imaging
The compound’s ability to label biomolecules efficiently and precisely makes it useful in imaging applications . It can help visualize the distribution and interaction of these molecules in biological systems.
Targeted Drug Delivery
“N-DBCO-N-bis(PEG2-NHS ester)” can be used in targeted drug delivery . By labeling drug molecules, it can help guide these drugs to their intended targets, improving the efficacy and reducing side effects.
Biomarker Detection
The compound’s labeling capabilities also make it useful in biomarker detection . It can help identify and quantify biomarkers, which are substances that indicate the presence of disease or infection.
PROTAC Linker
“N-DBCO-N-bis(PEG2-C2-NHS ester)” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by tagging disease-causing proteins for destruction. This compound can be used in the synthesis of PROTACs .
Custom Synthesis
The compound supports custom synthesis . This means it can be used to create a wide variety of other compounds, depending on the needs of the research project .
Mecanismo De Acción
Target of Action
The primary target of N-DBCO-N-bis(PEG2-NHS ester) are molecules containing Azide groups . The compound is a click chemistry reagent and contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these Azide groups .
Mode of Action
The DBCO group in the compound is a strained cyclooctyne and reacts spontaneously with azide groups to form stable triazole links with the target molecule . The NHS esters are activated towards attack from nucleophiles such as amines and alcohols to form amides or esters respectively .
Biochemical Pathways
The compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The result of the action of N-DBCO-N-bis(PEG2-NHS ester) is the formation of stable triazole links with molecules containing Azide groups . This reaction is part of the click chemistry process, which is known for its specificity and efficiency. The compound also plays a crucial role in the synthesis of PROTACs, leading to the selective degradation of target proteins .
Action Environment
The action of N-DBCO-N-bis(PEG2-NHS ester) is influenced by the chemical environment. The NHS esters in the compound can react with primary amines at neutral or slightly basic conditions
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O14/c46-34(11-12-35(47)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43)42(19-23-56-27-25-54-21-17-40(52)58-44-36(48)13-14-37(44)49)20-24-57-28-26-55-22-18-41(53)59-45-38(50)15-16-39(45)51/h1-8H,11-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJNKGPVOIXRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-DBCO-N-bis(PEG2-NHS ester) | |
CAS RN |
2128735-29-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B3325354.png)







![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)




![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B3325455.png)